(Z)-2-((5-methylfuran-2-yl)methylene)-8-(thiophen-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
Description
Properties
IUPAC Name |
(2Z)-2-[(5-methylfuran-2-yl)methylidene]-8-(thiophen-2-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4S/c1-13-4-5-14(25-13)9-19-20(23)16-6-7-18-17(21(16)26-19)11-22(12-24-18)10-15-3-2-8-27-15/h2-9H,10-12H2,1H3/b19-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQGQPXLZUXTJF-OCKHKDLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-((5-methylfuran-2-yl)methylene)-8-(thiophen-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of benzofurans and is characterized by a unique structure that may confer various pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 342.41 g/mol. The structure includes a furan ring, a benzofuran moiety, and a thiophene group, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₃S |
| Molecular Weight | 342.41 g/mol |
| IUPAC Name | This compound |
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial effects against various pathogens. For instance, derivatives of benzofurans have shown significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess similar properties due to its structural analogies.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. A notable investigation demonstrated that related benzofuran compounds can induce apoptosis in cancer cell lines through the activation of caspase pathways. The presence of the furan and thiophene rings may enhance the interaction with cellular targets involved in cancer progression.
The proposed mechanism of action involves the inhibition of specific enzymes or receptors that are crucial for cell proliferation and survival. For example, certain benzofuran derivatives have been shown to inhibit topoisomerases and kinases, which are vital for DNA replication and repair processes. Further research is needed to elucidate the exact pathways affected by this compound.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of various furan derivatives against clinical isolates. The results indicated that compounds with structural similarities to our compound exhibited minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL against resistant strains .
- Anticancer Studies : Research conducted on benzofuran analogs highlighted their ability to inhibit cancer cell growth in vitro. The study reported an IC50 value of approximately 15 µM for a related compound against breast cancer cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for synthesizing (Z)-2-((5-methylfuran-2-yl)methylene)-8-(thiophen-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one, and how can purity be optimized?
- Methodology : Multi-step synthesis starting from benzofuran derivatives, involving condensation reactions with 5-methylfuran-2-carbaldehyde and thiophene-2-methylamine. Key steps include:
- Step 1 : Formation of the benzofurooxazine core via cyclization under acidic conditions (e.g., H₂SO₄ catalysis) .
- Step 2 : Stereoselective introduction of the thiophen-2-ylmethyl group using alkylation or Mitsunobu reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures to achieve >95% purity .
Q. How is the stereochemistry and molecular conformation of this compound validated?
- X-ray crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve the (Z)-configuration and confirm the methylene bridge geometry .
- Computational modeling : Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) to compare experimental and theoretical bond angles/lengths (e.g., C7-O8 bond length: 1.36 Å experimentally vs. 1.38 Å computationally) .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Hypothesis : The electron-deficient benzofurooxazine core facilitates nucleophilic attack at the methylene carbon.
- Experimental design :
- Kinetic studies : Monitor reaction rates with varying nucleophiles (e.g., Grignard reagents, amines) in THF at 25–60°C.
- Isotopic labeling : Use deuterated solvents (e.g., DMSO-d₆) to track proton transfer steps via NMR .
- Contradiction resolution : Discrepancies in activation energy (ΔG‡) between computational (DFT) and experimental data may arise from solvent effects, requiring correction via SMD solvation models .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Approach :
- Molecular docking : Screen derivatives against target proteins (e.g., kinase enzymes) using AutoDock Vina.
- QSAR analysis : Correlate substituent electronic parameters (Hammett σ values) with biological activity (e.g., IC₅₀) .
Q. What strategies resolve contradictions in crystallographic and spectroscopic data?
- Case study : Discrepancies in dihedral angles (X-ray vs. NMR-derived NOE data) may arise from dynamic effects.
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
